

Ozagrel Hydrochloride in Acute Ischemic Stroke Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Ozagrel hydrochloride

Cat. No.: B001120

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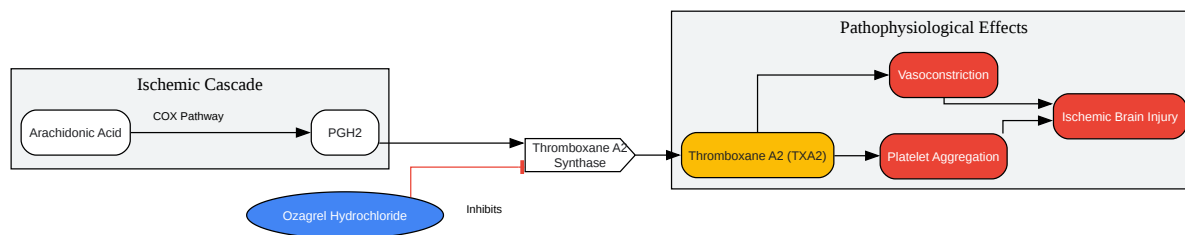
For Researchers, Scientists, and Drug Development Professionals

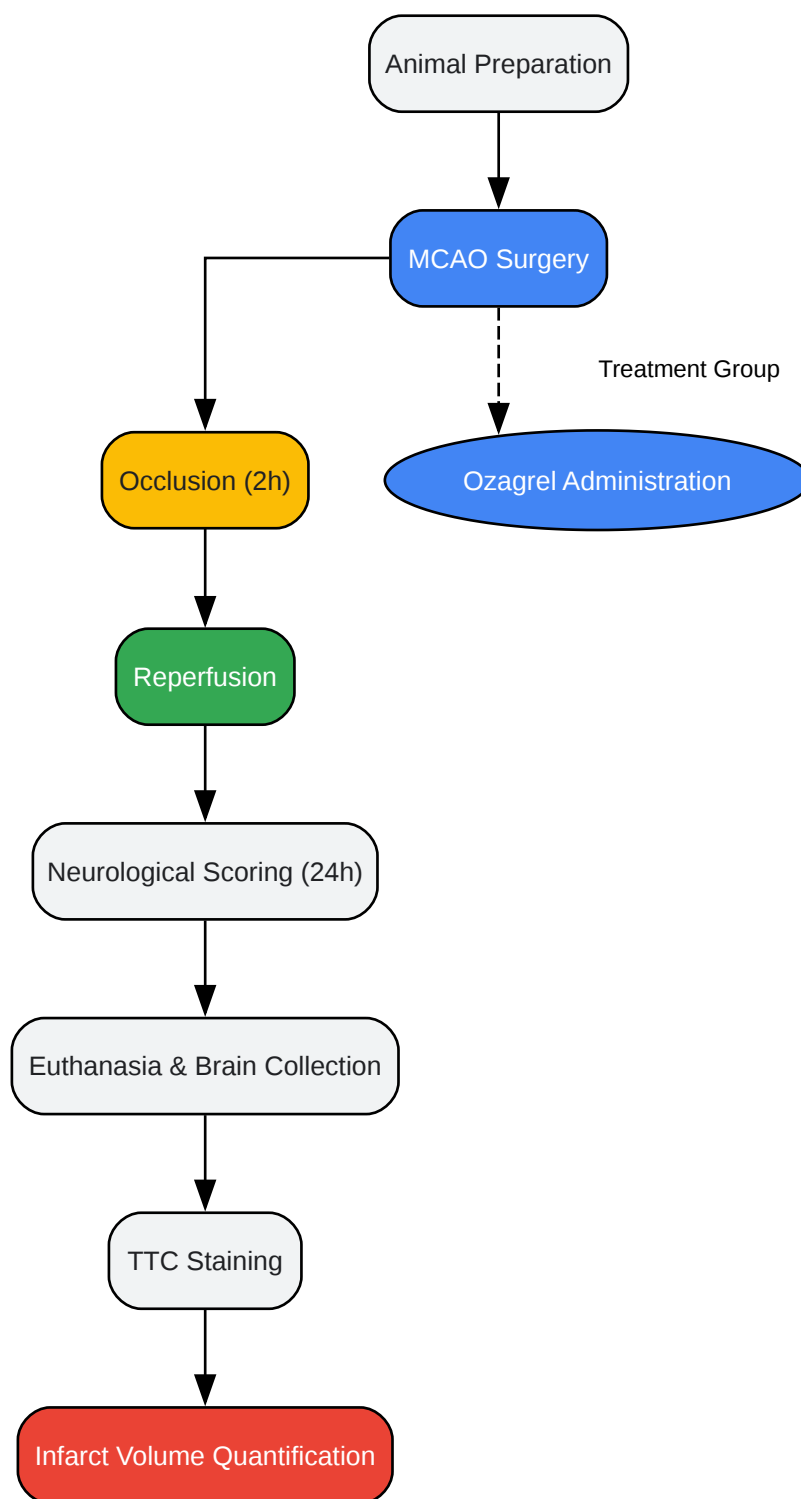
These application notes provide a comprehensive overview of the use of **Ozagrel hydrochloride**, a selective thromboxane A2 synthase inhibitor, in preclinical animal models of acute ischemic stroke. The following sections detail its mechanism of action, experimental protocols for in vivo studies, and a summary of key quantitative data.

Mechanism of Action

Ozagrel hydrochloride exerts its neuroprotective effects by selectively inhibiting thromboxane A2 (TXA2) synthase. In the pathophysiology of ischemic stroke, the activation of platelets leads to the release of various neurotoxic and thrombogenic agents, including TXA2. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, **Ozagrel hydrochloride** effectively reduces the production of TXA2, leading to decreased platelet aggregation and vasodilation. This action helps to improve cerebral blood flow and reduce the formation of microthrombi, thereby limiting the extent of brain damage following an ischemic event. Furthermore, some studies suggest that Ozagrel may also increase the level of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its therapeutic effects.

Signaling Pathway of Ozagrel Hydrochloride in Ischemic Stroke





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